Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a methoxy group at the 6-position, and a carboxylate ester at the 7-position. The molecular formula of this compound is C10H9BrN2O3, and it has a molecular weight of 285.10 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: The imidazo[1,2-A]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Bromination: The bromination of the imidazo[1,2-A]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.
Esterification: The carboxylate ester at the 7-position is formed through an esterification reaction using methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylate groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups and properties .
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-bacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anti-tuberculosis research, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes and proteins involved in bacterial cell wall synthesis and replication . The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate can be compared with other similar compounds, such as:
6-Bromo-7-methylimidazo[1,2-A]pyridine: This compound has a similar imidazo[1,2-A]pyridine core but differs in the substitution pattern, with a methyl group at the 7-position instead of a carboxylate ester.
2-Bromo-6-methoxyimidazo[1,2-A]pyridine: This compound lacks the carboxylate ester at the 7-position, making it less versatile in certain chemical reactions.
6-Bromo-8-methylimidazo[1,2-A]pyridine: This compound has a methyl group at the 8-position, which can influence its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C10H9BrN2O3 |
---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-7-4-13-5-8(11)12-9(13)3-6(7)10(14)16-2/h3-5H,1-2H3 |
InChI-Schlüssel |
GNIBHFNPNVPQGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN2C=C(N=C2C=C1C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.